molecular formula C17H18Cl3N3OS B14149015 N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide CAS No. 797767-58-9

N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B14149015
CAS No.: 797767-58-9
M. Wt: 418.8 g/mol
InChI Key: ZNLVHLVSXJSIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine ring, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as pyridine to form 2,2,2-trichloroethyl thiophene-2-carboxylate.

    Piperazine Derivative Formation: The next step involves the reaction of 4-phenylpiperazine with the trichloroethyl intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene-2-carboxamide sulfoxide or sulfone derivatives.

    Reduction: Dichloroethyl or monochloroethyl thiophene-2-carboxamide derivatives.

    Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer reactions. The trichloroethyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide
  • N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]thiophene-2-carboxamide

Uniqueness

N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the piperazine ring, which can confer different biological activities compared to other similar compounds. The combination of the trichloroethyl group and the thiophene ring also provides distinct chemical properties that can be exploited in various applications.

Properties

CAS No.

797767-58-9

Molecular Formula

C17H18Cl3N3OS

Molecular Weight

418.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H18Cl3N3OS/c18-17(19,20)16(21-15(24)14-7-4-12-25-14)23-10-8-22(9-11-23)13-5-2-1-3-6-13/h1-7,12,16H,8-11H2,(H,21,24)

InChI Key

ZNLVHLVSXJSIJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.